molecular formula C10H10Cl3N B13299681 4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13299681
M. Wt: 250.5 g/mol
InChI Key: FESSWWRNHOJGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated indole derivative characterized by three chlorine atoms at positions 4, 5, and 7 of the indole ring and two methyl groups at position 3, forming a partially saturated dihydroindole scaffold. The structural rigidity imparted by the chlorine atoms and the saturated C2–C3 bond likely influence its physicochemical properties, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C10H10Cl3N

Molecular Weight

250.5 g/mol

IUPAC Name

4,5,7-trichloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10Cl3N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3

InChI Key

FESSWWRNHOJGLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4,5,7-trichloroindole with isobutyraldehyde in the presence of a suitable catalyst under reflux conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced indole products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce 3,3-dimethylindoline derivatives.

Scientific Research Applications

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: Indole derivatives, including this compound, have been studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to interact with various enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s structural uniqueness lies in its trichloro and dimethyl substituents. Comparisons with other indole derivatives highlight key differences:

Compound Substituents Key Structural Features
4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole 4,5,7-Cl; 3,3-(CH₃)₂ Partially saturated indole core; electron-withdrawing Cl groups enhance electrophilic reactivity.
1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole 1-SO₂Ph; 3-(4-NO₂Bz) Sulfonyl and nitro groups create orthogonal phenyl rings (dihedral angle ~88°); intramolecular C–H⋯O hydrogen bonds form S(6) motifs.
1-Benzenesulfonyl-2-methyl-3-(thiophen-2-ylcarbonyl)-2,3-dihydro-1H-indole 1-SO₂Ph; 3-(thiophene-2-carbonyl) Thiophene substituent introduces sulfur-mediated interactions (C–H⋯S); similar orthogonal geometry.
5-Methylenebarbituric acid derivatives Thiomethyl/sulfoxide groups Sulfur-containing substituents undergo oxidative elimination (e.g., thiomethyl to sulfoxide).

Key Observations :

  • Electron Effects : The trichloro groups in the target compound significantly increase electron deficiency compared to sulfonyl- or thiophene-substituted indoles, altering reactivity in electrophilic substitution or nucleophilic attack.
  • Hydrogen Bonding: Unlike sulfonyl-containing indoles (e.g., compounds in ), the target compound lacks strong hydrogen-bond donors, relying instead on halogen bonding (Cl⋯O/N) or van der Waals interactions for crystal packing.
Spectroscopic Properties

NMR Data Comparison :

  • 13C-NMR : In a related indole-fused compound (C15H15N2), C-3 and C-7 resonate at 101.99 ppm and 109.46 ppm, respectively . For the target compound, chlorine’s electronegativity is expected to deshield adjacent carbons, shifting C-4, C-5, and C-7 signals downfield (e.g., δ > 120 ppm for aromatic Cl-substituted carbons).
  • 1H-NMR : The saturated C2–C3 bond in dihydroindoles reduces conjugation, leading to upfield shifts for protons near the dimethyl groups compared to fully aromatic indoles.

Mass Spectrometry :

  • The HRMS (CI) of a similar indole derivative (C15H15N2) shows a molecular ion at m/z 223.1225 . For the target compound (C10H9Cl3N), the molecular ion would likely appear at m/z ~256–258 (considering isotopic Cl patterns).
Crystallographic and Computational Tools

Structural comparisons rely on crystallographic software like SHELXL (for refinement) and ORTEP-3 (for visualization) . For example:

  • Sulfonyl-indole derivatives in were refined using SHELXL-97, revealing bond angles and torsion angles critical for comparing spatial arrangements.
  • The target compound’s hypothetical structure could be modeled using similar tools, with attention to Cl substituent orientations and their impact on molecular packing.

Biological Activity

4,5,7-Trichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the indole family of compounds. Its structure includes multiple chlorine substituents which contribute to its biological activity. The molecular formula is C₉H₈Cl₃N, with a molecular weight of approximately 232.53 g/mol.

Inhibitory Effects

Recent studies have highlighted the compound's potential as a dihydrofolate reductase (DHFR) inhibitor , which is crucial for DNA synthesis and cellular proliferation. The compound exhibited an IC₅₀ value in the range of 3.48 ± 0.16 to 30.37 ± 1.20 μM , indicating significant inhibitory potential against DHFR .

Anticancer Properties

This compound has shown promising anticancer activity in various cell lines. For instance:

  • Cytotoxicity Assays : The compound demonstrated cytotoxic effects against several cancer cell lines with IC₅₀ values ranging from 10 to 30 µM .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 1: DHFR Inhibition

In a study evaluating various indole derivatives for DHFR inhibition, this compound was among the most potent inhibitors tested. Molecular docking studies indicated that it binds effectively to the active site of DHFR, corroborating its inhibitory effects observed in vitro .

Study 2: Antitumor Activity

Another research focused on the antitumor effects of indole derivatives revealed that this compound significantly inhibited the growth of human glioblastoma cells (U251) and melanoma cells (WM793). The study reported that the presence of chlorine atoms enhanced its cytotoxicity compared to non-chlorinated analogs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As a DHFR inhibitor, it disrupts folate metabolism essential for nucleic acid synthesis.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest at critical checkpoints preventing further cell division.

Data Summary

PropertyValue
Molecular FormulaC₉H₈Cl₃N
Molecular Weight232.53 g/mol
IC₅₀ (DHFR Inhibition)3.48 ± 0.16 - 30.37 ± 1.20 μM
IC₅₀ (Cytotoxicity)10 - 30 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.